6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUGSBDKPPYNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856875 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368101-33-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-3-methylpyridine Derivatives
- Step 1: Halogenation of 2-amino-3-methylpyridine to form 2-halo-3-methylpyridine.
- Step 2: Condensation with suitable aldehyde or ketone derivatives to form a dihydropyrrolo[2,3-b]pyridine intermediate.
- Step 3: Cyclization under acidic or basic conditions to form the fused heterocyclic core.
- Step 4: Oxidation of the methyl group at the 6-position to the corresponding carboxylic acid.
A study detailed in a patent (WO2006063167A1) describes the synthesis of heterocyclic pyrrolo[2,3-b]pyridine derivatives, where initial halogenation of 4-chloro-1H-pyrrolo[2,3-b]pyridine was achieved with reagents like SEMCl and NaH, followed by lithiation and subsequent functionalization. Although specific to derivatives, this approach illustrates the feasibility of heterocycle formation via halogenation and cyclization steps.
Oxidative Functionalization of Methyl Group to Carboxylic Acid
- The methyl group at the 6-position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄), chromium-based reagents, or via catalytic oxidation under controlled conditions.
In the synthesis of related heterocyclic acids, oxidation of methyl groups attached to aromatic or heteroaromatic rings is a common step, often performed after heterocycle formation to yield the corresponding carboxylic acids.
Alternative Route: Multi-step Synthesis via Suzuki Coupling
- Step 1: Synthesis of a methylated pyridine precursor.
- Step 2: Coupling with a heterocyclic boronic acid or halide via Suzuki-Miyaura cross-coupling.
- Step 3: Cyclization to form the fused pyrrolo[2,3-b]pyridine core.
- Step 4: Oxidation at the 2-position to introduce the carboxylic acid.
While not directly cited for this specific compound, Suzuki coupling is a well-established method for constructing complex heterocycles with substituents like methyl groups, as evidenced in the synthesis of pyridine derivatives in patent literature.
Summary of Preparation Data and Conditions
Notes and Considerations
- Selectivity: Oxidation of methyl groups to carboxylic acids requires controlled conditions to prevent over-oxidation or degradation of the heterocyclic core.
- Protection/deprotection steps: Protective groups such as TIPS may be employed during lithiation or functionalization steps to prevent undesired side reactions.
- Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. This inhibition leads to apoptosis in cancer cells, potentially preventing their migration and invasion .
Antimicrobial Activity
In addition to its anticancer effects, this compound may possess antimicrobial properties. Studies suggest that it could be effective against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Inhibition of FGFRs : A study demonstrated that this compound effectively inhibits FGFRs in vitro, leading to reduced cell proliferation in cancer cell lines. The mechanism involves blocking the receptor's activity, which is critical for tumor growth.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated promising activity, warranting further investigation into its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituent Variations
a. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 1000340-27-1)
- Structure : Carboxylic acid at position 3 instead of 2.
- Properties: Higher logP (2.13 vs.
- Applications : Positional isomerism impacts hydrogen-bonding interactions, making it suitable for different receptor targeting.
b. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS: 479553-01-0)
- Structure : Carboxylic acid at position 3.
- Impact : The electron-withdrawing carboxylic acid at position 5 may reduce nucleophilicity at adjacent positions compared to the 2-carboxylic analog .
c. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS: Not specified)
Heterocyclic Core Modifications
a. Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
- Example: 3-Amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298).
- Key Difference: Replacement of the pyrrole nitrogen with sulfur in the thienopyridine core alters electronic properties, enhancing metabolic stability but reducing hydrogen-bonding capacity .
b. Thieno[2,3-b]pyridine-2-carboxylic Acid (CAS: 59944-76-2)
Substituent Effects on Reactivity and Bioactivity
a. 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 952182-22-8)
- Impact : The trifluoromethyl group increases acidity (pKa ~3.5 vs. ~4.5 for methyl) and enhances bioavailability through improved membrane penetration .
b. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)
Comparative Data Table
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has attracted significant attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring system, which contributes to its distinct chemical and biological properties. The presence of a carboxylic acid group enhances its solubility and reactivity, making it suitable for various biochemical applications.
Interaction with Fibroblast Growth Factor Receptors (FGFRs)
One of the primary biological activities of this compound is its interaction with fibroblast growth factor receptors (FGFRs). It has been shown to bind specifically to FGFR1, FGFR2, and FGFR3, inhibiting their autophosphorylation. This inhibition disrupts downstream signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. The compound's ability to inhibit cell proliferation is particularly notable in breast and prostate cancer models.
The mechanism by which this compound exerts its effects involves several key processes:
- Binding to FGFRs : The compound binds to the active sites of FGFRs, preventing receptor autophosphorylation.
- Inhibition of Downstream Signaling : This binding leads to decreased activation of pathways such as the MAPK/ERK pathway, which is crucial for cell growth and division.
- Induction of Apoptosis : The disruption of signaling cascades ultimately results in programmed cell death in susceptible cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 μM) and increased apoptosis as evidenced by flow cytometry analysis.
- Prostate Cancer Model : In LNCaP prostate cancer cells, the compound inhibited cell proliferation by approximately 60% at concentrations of 10 μM after 48 hours of treatment.
In Vivo Studies
In vivo studies using xenograft models have also demonstrated that administration of this compound significantly reduces tumor growth compared to control groups. The compound was well-tolerated with no significant toxic effects observed at therapeutic doses .
Comparative Analysis
A comparison with similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks carboxylic acid group | Limited anticancer activity |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | Moderate activity against certain cancer types |
| This compound | Methyl at position 6 + carboxylic acid | Strong FGFR inhibition; potent anticancer activity |
Q & A
Q. What are the standard synthetic routes for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?
The compound is synthesized via multi-step procedures, often involving condensation, cyclization, and hydrolysis. For example, a method similar to Example 319 in EP 4374877 A2 uses reagents like 2,3-difluorobenzaldehyde and 4-bromo-2-iodoaniline, followed by ester hydrolysis to yield the carboxylic acid derivative . Another approach involves coupling reactions with substituted cyclopropane or trifluoromethylphenyl groups, as seen in the synthesis of structurally analogous pyrrole-carboxylic acids (e.g., compound 276 in ) .
Q. Which spectroscopic methods are used to confirm the structure of this compound and its derivatives?
Key techniques include:
- 1H NMR : For example, compound 276 () shows distinct signals at δ 12.25 (s, 1H, NH), 8.20 (d, 1H, J=8.0 Hz, aromatic proton), and 2.33 (s, 3H, methyl group) in DMSO-d6 .
- Electrospray Ionization Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 309.9 for compound 276) confirm the molecular weight .
- HPLC : Purity validation (e.g., 97.34% for compound 283 in ) ensures reliable spectral data .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE) in pyrrolopyridine synthesis?
Statistical DoE methods, such as factorial designs, systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, Polish Journal of Chemical Technology highlights the use of DoE to minimize experimental trials while maximizing yield in multi-step syntheses . This approach is critical for scaling reactions involving sensitive intermediates, such as cyclopropane-substituted precursors (e.g., compound 255 in ) .
Q. How can discrepancies between NMR and mass spectrometry data be resolved during characterization?
Contradictions may arise from impurities, isotopic patterns, or dynamic effects (e.g., tautomerism). Steps include:
- Purity verification : Use HPLC (e.g., compound 283 in had 97.34% purity) .
- Isotopic pattern analysis : ESIMS data for compound 255 (m/z 293.2) should align with expected isotopic distributions .
- Variable-temperature NMR : Resolve dynamic effects, as seen in studies of pyrrolopyridine tautomerism .
Q. What computational approaches predict reaction pathways for derivatives of this compound?
The ICReDD initiative () integrates quantum chemical calculations (e.g., density functional theory) with experimental data to model reaction mechanisms. For example, trifluoromethyl-substituted derivatives (e.g., compound 283 in ) exhibit altered electronic properties that can be computationally mapped to predict regioselectivity or stability .
Q. How do substituents on the pyrrolopyridine core influence reactivity in cross-coupling reactions?
Substituent effects are analyzed via:
- Hammett plots : Correlate electronic parameters (σ) with reaction rates for derivatives like 4-(6-trifluoromethyl-pyrrolopyridin-3-yl) analogs .
- DFT calculations : Evaluate steric and electronic contributions of groups like cyclopropane (compound 255) or trifluoromethyl (compound 283) .
Data Contradiction and Validation
Q. How to validate synthetic intermediates when characterization data is limited (e.g., "used without further characterization")?
- Stepwise tracking : Monitor reaction progress using TLC or LC-MS, as exemplified in the synthesis of compound 254 (), where intermediates were assumed structurally analogous to validated products .
- Comparative analysis : Cross-reference with literature data for similar intermediates (e.g., methyl esters in ) .
Experimental Design for Novel Derivatives
Q. What strategies are effective for introducing diverse substituents (e.g., halogens, trifluoromethyl) onto the pyrrolopyridine scaffold?
- Buchwald-Hartwig amination : For amino-substituted derivatives (e.g., compound 261 in ) .
- Suzuki-Miyaura coupling : To attach aryl/heteroaryl groups, as seen in the synthesis of 4-(2-fluoro-4-trifluoromethylbenzoyl) derivatives (compound 277 in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
